9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
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Properties
IUPAC Name |
9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-19-13-12(14(22)18-16(19)23)21-8-4-7-20(15(21)17-13)10-5-3-6-11(9-10)24-2/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWILQPBWAIXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(3-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is part of a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C16H17N5O , with a molar mass of approximately 293.34 g/mol . It features a purine-like structure characterized by a fused pyrimidine and imidazole ring system. The presence of the methoxyphenyl substituent contributes to its unique chemical properties and potential biological activities.
Research indicates that pyrimidine derivatives, including this compound, exhibit their biological effects primarily through the inhibition of key enzymes involved in DNA biosynthesis. Specifically, they target:
- Dihydrofolate reductase (DHFR)
- Thymidylate synthase (TSase)
- Thymidine phosphorylase (TPase)
- Reverse transcriptase (RTase)
These interactions can lead to significant anticancer and antimicrobial activities by disrupting cellular replication processes.
Antimicrobial Activity
In vitro studies have demonstrated that this compound exhibits moderate antimicrobial activity against various bacterial strains. A comparative analysis with similar compounds showed that this derivative has distinct antimicrobial efficacy.
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C16H17N5O | Lacks butyl group | Moderate antimicrobial activity |
| 3-butyl derivative | C20H25N5O3 | Different phenyl substitution | Higher antitumor activity |
| Other derivatives | Various | Additional substituents | Enhanced neuroprotective properties |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, it was tested against K562 myelogenous leukemia cell lines using the Sulforhodamine B (SRB) assay. The results indicated significant growth inhibition at varying concentrations:
- GI50 : Concentration required to inhibit cell growth by 50%
- TGI : Concentration at which total growth inhibition occurs
- LC50 : Lethal concentration for 50% of cells
The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Study : A study evaluated the antibacterial effects of this compound against E. coli and S. aureus. The results showed zones of inhibition comparable to standard antibiotics, indicating its potential use in treating bacterial infections .
- Anticancer Evaluation : In another study involving K562 cells, the compound demonstrated promising results in inhibiting cell growth at specific concentrations. The study highlighted its non-mitochondrial toxic nature, making it a candidate for further optimization in anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
